REACTION_CXSMILES
|
Br[C:2]1[C:3]2[C:8]([C:9]3[CH:10]=[CH:11][CH:12]=[CH:13][C:14]=3[CH:15]=1)=[CH:7][CH:6]=[CH:5][CH:4]=2.[CH:16]1[C:29]2[CH:28]=[C:27]([NH2:30])[C:26]3[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=3)[C:20]=2[CH:19]=[CH:18][CH:17]=1.C(P(C(C)(C)C)C(C)(C)C)(C)(C)C.CC(C)([O-])C.[Na+]>C1(C)C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH:13]1[C:14]2[CH:15]=[C:2]([NH:30][C:27]3[C:26]4[C:21]([C:20]5[CH:19]=[CH:18][CH:17]=[CH:16][C:29]=5[CH:28]=3)=[CH:22][CH:23]=[CH:24][CH:25]=4)[C:3]3[C:8](=[CH:7][CH:6]=[CH:5][CH:4]=3)[C:9]=2[CH:10]=[CH:11][CH:12]=1 |f:3.4,6.7.8.9.10|
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
BrC=1C2=CC=CC=C2C=2C=CC=CC2C1
|
Name
|
|
Quantity
|
5.26 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(=CC12)N
|
Name
|
|
Quantity
|
0.123 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
|
Name
|
|
Quantity
|
3.9 mg
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Name
|
|
Quantity
|
499 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
stirred for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was refluxed
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted with DI water/methylenechloride
|
Type
|
DISTILLATION
|
Details
|
distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
CUSTOM
|
Details
|
was re-crystallized in a solution of methylene chloride and petroleum ether such that the solid compound
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Reaction Time |
12 h |
Name
|
|
Type
|
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(=CC12)NC=1C2=CC=CC=C2C=2C=CC=CC2C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |